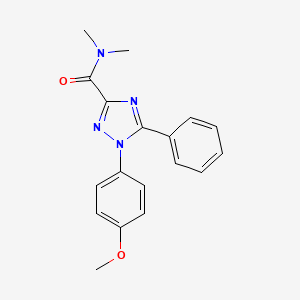

1-(4-methoxyphenyl)-N,N-dimethyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-(4-Methoxyphenyl)-N,N-dimethyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide and its derivatives involves several steps, often starting from basic chemical precursors. For instance, a series of related 1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamides were synthesized and confirmed using different spectroscopic techniques (Abdel-Aziz et al., 2014). Another study involved the synthesis of N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives characterized by spectral techniques (Shinde et al., 2022).

Molecular Structure Analysis

Detailed molecular structure analysis is crucial for understanding the properties and potential applications of the compound. For example, Düğdü et al. (2013) synthesized a related compound and analyzed its structure through X-ray crystallography and theoretical methods, providing insights into its molecular geometry and vibrational frequencies (Düğdü et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of 1-(4-Methoxyphenyl)-N,N-dimethyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide derivatives have been explored in various studies. For example, the compound and its derivatives have been evaluated for their anti-inflammatory activity and ulcerogenicity, demonstrating significant COX-1/COX-2 inhibition (Abdel-Aziz et al., 2014).

Physical Properties Analysis

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for functional group transformations, are vital for understanding how a compound can be utilized in different chemical syntheses and industries. While specific details on the chemical properties of the compound are limited, the referenced studies provide insights into the reactivity and potential applications of similar compounds (Shinde et al., 2022).

Wissenschaftliche Forschungsanwendungen

Efficient Synthesis Techniques

A study by Mansueto et al. (2014) details an efficient regioselective synthesis method for 1,2,4-triazole derivatives, including compounds similar to "1-(4-methoxyphenyl)-N,N-dimethyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide". The methodology involves lithiation-trapping sequences, providing a flexible approach to the synthesis of various triazole derivatives, beneficial for developing pharmaceuticals and materials (Mansueto et al., 2014).

Antimicrobial and Antioxidant Activities

Gilava et al. (2020) reported the synthesis and biological evaluation of a series of triazolopyrimidines, demonstrating significant antimicrobial and antioxidant activities. Although the focus is on triazolopyrimidines, the synthetic strategies and biological activity assays are relevant to the study and development of triazole derivatives for potential therapeutic uses (Gilava et al., 2020).

Cytotoxicity and Molecular Docking Studies

Shinde et al. (2022) conducted design, synthesis, and evaluation of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives for their anticancer activity. The study highlights the potential of these compounds against breast cancer cell lines, underscoring the importance of triazole derivatives in developing new anticancer therapies (Shinde et al., 2022).

Corrosion Inhibition

Bentiss et al. (2009) explored the use of a triazole derivative as a corrosion inhibitor for mild steel in hydrochloric acid medium. The compound demonstrated excellent inhibition efficiency, suggesting that triazole derivatives, including "1-(4-methoxyphenyl)-N,N-dimethyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide", can be effective in protecting metals against corrosion (Bentiss et al., 2009).

Blue Emitting Fluorophores

Padalkar et al. (2015) synthesized novel triazole derivatives that exhibit blue and green fluorescence. These compounds could be utilized in developing fluorescent materials for bioimaging and sensing applications, highlighting the versatility of triazole derivatives in material science (Padalkar et al., 2015).

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-N,N-dimethyl-5-phenyl-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-21(2)18(23)16-19-17(13-7-5-4-6-8-13)22(20-16)14-9-11-15(24-3)12-10-14/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFCUAXCZRAWQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NN(C(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641455 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[(4'-fluoro-2'-methoxybiphenyl-3-yl)oxy]ethyl}-1H-imidazole](/img/structure/B5541345.png)

![1-[(4-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5541363.png)

![4-{[(4-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5541374.png)

![3-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5541384.png)

![2-(1,3-benzoxazol-2-ylthio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5541403.png)

![3-[4-(dimethylamino)phenyl]-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5541411.png)

![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B5541430.png)

![1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5541450.png)